

Spectroscopic Profile of 2-Methyl-2-nitropropane: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-2-nitropropane

Cat. No.: B1294617

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **2-Methyl-2-nitropropane**, a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic properties, offering crucial information for compound identification, purity assessment, and structural elucidation in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **2-Methyl-2-nitropropane**, both ^1H and ^{13}C NMR spectra are relatively simple due to the molecule's high degree of symmetry.

^1H NMR Data

The proton NMR spectrum of **2-Methyl-2-nitropropane** is characterized by a single signal, as all nine protons are chemically equivalent.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~1.58	Singlet	9H	(CH ₃) ₃ C-

¹³C NMR Data

The carbon-13 NMR spectrum of **2-Methyl-2-nitropropane** displays two distinct signals, corresponding to the quaternary carbon and the three equivalent methyl carbons.

Chemical Shift (δ) ppm	Assignment
~87.5	C(CH ₃) ₃
~25.5	-CH ₃

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **2-Methyl-2-nitropropane** shows characteristic absorption bands for the nitro group and the alkyl moieties.

Wavenumber (cm ⁻¹)	Assignment	Functional Group
~2980	C-H stretch	Alkyl
~1540	Asymmetric NO ₂ stretch	Nitro
~1370	Symmetric NO ₂ stretch	Nitro
~1390, ~1370	C-H bend (gem-dimethyl)	Alkyl

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and IR spectra of liquid samples like **2-Methyl-2-nitropropane**.

NMR Spectroscopy (General Protocol for Small Molecules)

- **Sample Preparation:** A small amount of **2-Methyl-2-nitropropane** is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), is added to calibrate the chemical shift scale to 0 ppm.

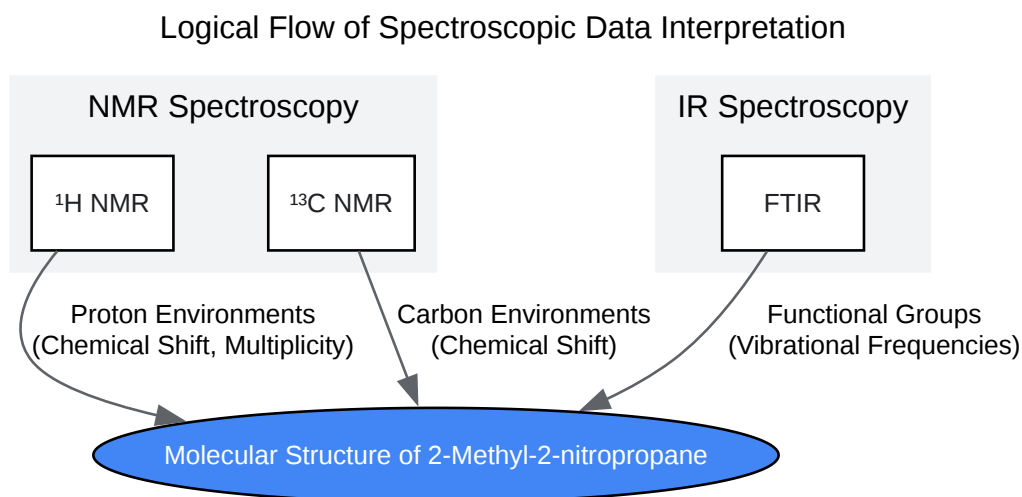
- **Instrument Setup:** The NMR tube is placed in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
- **Data Acquisition:** For ^1H NMR, a single pulse experiment is typically performed. For ^{13}C NMR, a proton-decoupled experiment is used to simplify the spectrum and enhance the signal-to-noise ratio.
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy (General Protocol for Liquid Samples)

- **Sample Preparation:** A drop of neat **2-Methyl-2-nitropropane** is placed between two salt plates (e.g., NaCl or KBr) to create a thin liquid film. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a drop of the sample is placed directly onto the ATR crystal.
- **Background Spectrum:** A background spectrum of the empty salt plates or the clean ATR crystal is recorded. This is necessary to subtract the absorbance of the sample holder and the atmosphere (e.g., CO_2 and water vapor).
- **Sample Spectrum:** The sample is placed in the IR beam path, and the spectrum is recorded.
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data involves a logical workflow where information from different techniques is combined to elucidate the molecular structure.



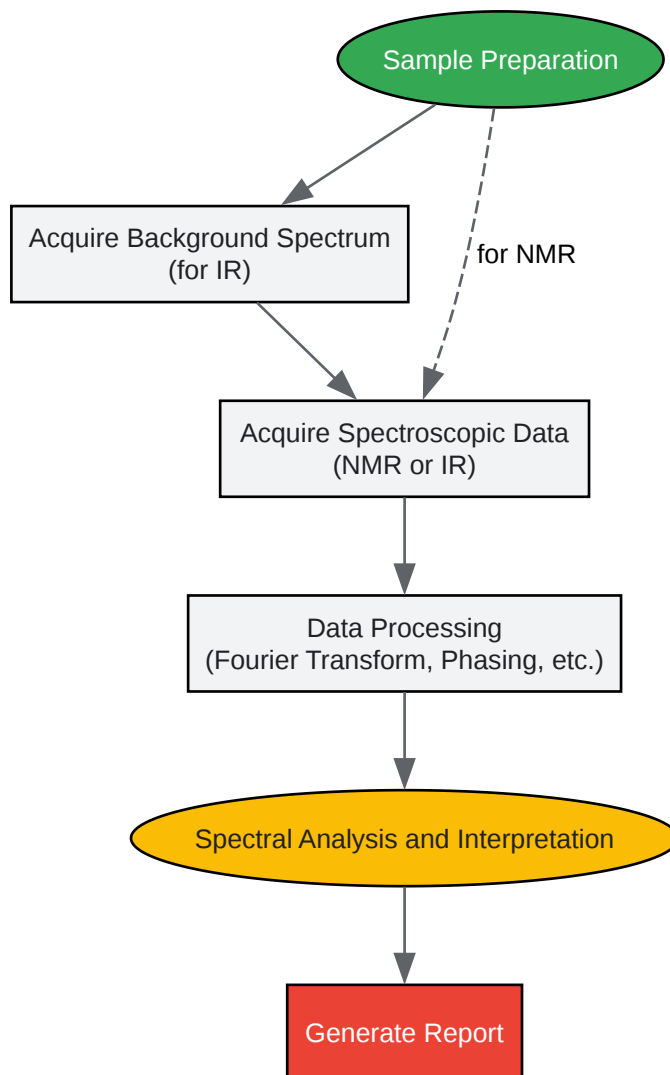
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Caption: Logical flow of spectroscopic data interpretation.

Generalized Experimental Workflow

The following diagram illustrates a generalized workflow for obtaining spectroscopic data in a laboratory setting.

Generalized Spectroscopic Analysis Workflow



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